molecular formula C8H8BrFO2S B12075028 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene

4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene

Katalognummer: B12075028
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: LUYCGWIORZQCEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene is an aromatic compound characterized by the presence of bromine, ethylsulfonyl, and fluorine substituents on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in the Suzuki–Miyaura coupling to introduce various substituents.

    Oxidizing and Reducing Agents: Utilized to modify the ethylsulfonyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science:

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive substituents. The bromine and fluorine atoms can undergo substitution reactions, while the ethylsulfonyl group can be modified through oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-1-(methylsulfonyl)-2-fluorobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-Bromo-1-(ethylsulfonyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene is unique due to the specific combination of bromine, ethylsulfonyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules.

Eigenschaften

Molekularformel

C8H8BrFO2S

Molekulargewicht

267.12 g/mol

IUPAC-Name

4-bromo-1-ethylsulfonyl-2-fluorobenzene

InChI

InChI=1S/C8H8BrFO2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3

InChI-Schlüssel

LUYCGWIORZQCEK-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.